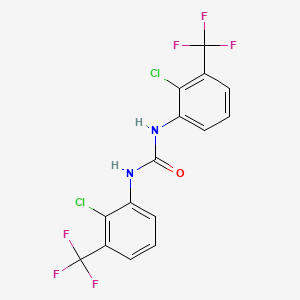
Sorafenib impurity 31
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sorafenib impurity 31 is a byproduct or degradation product associated with the synthesis and stability of Sorafenib, a multikinase inhibitor used primarily in the treatment of hepatocellular carcinoma, renal cell carcinoma, and thyroid cancer . Impurities in pharmaceutical compounds like Sorafenib are critical to identify and control, as they can impact the efficacy and safety of the drug.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Sorafenib impurity 31 involves multiple steps, typically starting from the core structure of Sorafenib. The process often includes the use of various reagents and catalysts to introduce specific functional groups. For instance, the preparation of Sorafenib itself involves the reaction of 4-chloro-3-(trifluoromethyl)aniline with 4-chloro-3-(trifluoromethyl)phenyl isocyanate, followed by further reactions to introduce the pyridine and phenoxy groups .
Industrial Production Methods
Industrial production of Sorafenib and its impurities, including impurity 31, involves large-scale chemical synthesis under controlled conditions. The process aims to maximize yield and purity while minimizing the formation of unwanted byproducts. Techniques such as crystallization, filtration, and chromatography are employed to isolate and purify the desired compounds .
Chemical Reactions Analysis
Types of Reactions
Sorafenib impurity 31 can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms, typically using reducing agents like sodium borohydride.
Substitution: Replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Acetonitrile, methanol, dichloromethane.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce deoxygenated compounds .
Scientific Research Applications
Sorafenib impurity 31 has several scientific research applications, including:
Pharmaceutical Research: Used as a reference standard to study the stability and degradation pathways of Sorafenib.
Analytical Chemistry: Employed in the development and validation of analytical methods for detecting and quantifying impurities in pharmaceutical formulations.
Toxicology Studies: Investigated for its potential genotoxicity and other toxicological effects to ensure the safety of Sorafenib.
Mechanism of Action
The mechanism of action of Sorafenib impurity 31 is not well-documented, as it is primarily a byproduct rather than an active pharmaceutical ingredient. understanding its formation and reactivity can provide insights into the stability and efficacy of Sorafenib. The molecular targets and pathways involved in its formation are related to the chemical reactions and conditions used during the synthesis of Sorafenib .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Sorafenib impurity 31 include other impurities and degradation products formed during the synthesis of Sorafenib, such as:
N-Desmethyl Sorafenib: A metabolite of Sorafenib.
Sorafenib N-oxide: An oxidation product of Sorafenib.
Uniqueness
This compound is unique in its specific structure and formation pathway, which distinguishes it from other impurities. Its identification and characterization are crucial for ensuring the quality and safety of Sorafenib as a pharmaceutical product .
Properties
Molecular Formula |
C15H8Cl2F6N2O |
|---|---|
Molecular Weight |
417.1 g/mol |
IUPAC Name |
1,3-bis[2-chloro-3-(trifluoromethyl)phenyl]urea |
InChI |
InChI=1S/C15H8Cl2F6N2O/c16-11-7(14(18,19)20)3-1-5-9(11)24-13(26)25-10-6-2-4-8(12(10)17)15(21,22)23/h1-6H,(H2,24,25,26) |
InChI Key |
ZJBIFNKYPBWURH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)NC(=O)NC2=CC=CC(=C2Cl)C(F)(F)F)Cl)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















